![molecular formula C16H15N3O6 B5322846 2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone
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Overview
Description
2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone, commonly known as AMVN, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
AMVN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of AMVN is still not fully understood. However, it has been proposed that AMVN induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It also exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB.
Biochemical and Physiological Effects
AMVN has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, it has been found to reduce inflammation and oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
One of the major advantages of AMVN is its ability to induce apoptosis in cancer cells, making it a potential therapeutic candidate for the treatment of cancer. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for further research on AMVN. One area of research could focus on improving the solubility of AMVN in water, which would make it easier to administer in vivo. Additionally, further studies are needed to investigate the potential toxicity and side effects of AMVN. Finally, more research is needed to explore the potential therapeutic applications of AMVN, particularly in the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, AMVN is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
Synthesis Methods
The synthesis of AMVN involves the reaction of 2-(allyloxy)-3-methoxybenzaldehyde with malononitrile, followed by the addition of nitroethane and subsequent cyclization. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(3-methoxy-2-prop-2-enoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-3-9-25-14-10(5-4-6-11(14)24-2)7-8-12-17-15(20)13(19(22)23)16(21)18-12/h3-8H,1,9H2,2H3,(H2,17,18,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAJREPFEMZQPA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC=C)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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